![molecular formula C15H21N3O4S B2620350 6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 1448045-58-6](/img/structure/B2620350.png)
6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one, also known as CAC-001, is a small molecule drug that has gained significant attention in the field of medicinal chemistry. It has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
The exact mechanism of action of 6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. By inhibiting PDE5, this compound increases cGMP levels, which in turn leads to the inhibition of cell proliferation and inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help to protect cells from oxidative stress. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is its relatively simple synthesis method, which makes it a viable option for large-scale production. In addition, its broad range of potential applications makes it a promising candidate for further research. However, one limitation of this compound is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one. One area of focus could be the development of more effective delivery methods to improve its solubility and bioavailability. Another area of focus could be the identification of more specific targets for this compound, which could lead to the development of more targeted therapies for specific diseases. Finally, further studies could be conducted to better understand the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves a multi-step process that starts with the reaction of 2-methylpyridazine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclohexylsulfonylazetidine-1-carboxamide to form the desired product, this compound. The overall yield of this process is around 40%, which makes it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
6-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
6-(3-cyclohexylsulfonylazetidine-1-carbonyl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-17-14(19)8-7-13(16-17)15(20)18-9-12(10-18)23(21,22)11-5-3-2-4-6-11/h7-8,11-12H,2-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJXTKLMRMXVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.